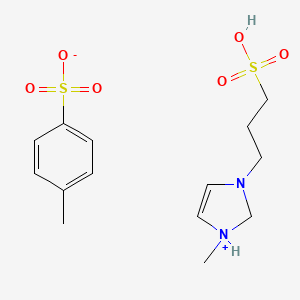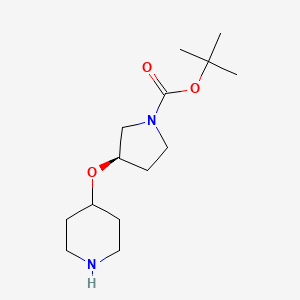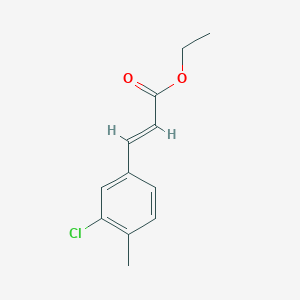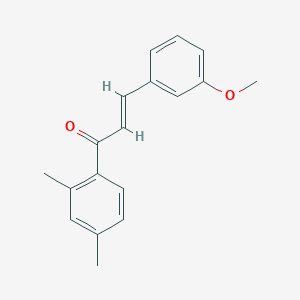
(2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, also known as chalcone, is a natural compound found in various plants. It has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Due to its diverse pharmacological activities, chalcone has gained significant attention from researchers in the field of drug discovery.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one varies depending on its biological activity. In the case of its anticancer activity, this compound induces apoptosis by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. Chalcone also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In the case of its anti-inflammatory activity, this compound inhibits the production of pro-inflammatory cytokines and enzymes by suppressing the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
Chalcone has been found to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and tyrosinase. Chalcone has also been found to modulate the expression of various genes, including Bcl-2, p53, and cyclin D1. Additionally, this compound has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one in lab experiments include its low toxicity, high solubility, and diverse pharmacological activities. Chalcone can be easily synthesized in the lab using simple chemical reactions, and its structure can be modified to improve its pharmacological properties. However, the limitations of using this compound in lab experiments include its low bioavailability, poor stability, and limited water solubility. Additionally, this compound may exhibit different pharmacological activities depending on its structural modifications, which can complicate its use in lab experiments.
Future Directions
There are several future directions for research on (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. One potential direction is to investigate its potential as a chemopreventive agent, which can inhibit the development of cancer by targeting early stages of carcinogenesis. Another potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize the pharmacological properties of this compound, including its bioavailability, stability, and solubility.
Scientific Research Applications
Chalcone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Chalcone has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, (2E)-1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been found to possess antimicrobial activity against various pathogenic bacteria and fungi.
properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13-7-9-17(14(2)11-13)18(19)10-8-15-5-4-6-16(12-15)20-3/h4-12H,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADAYTMGVAQECS-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



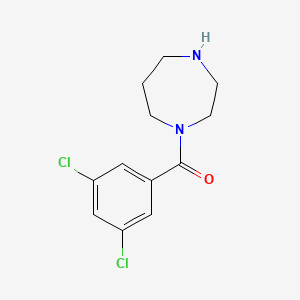


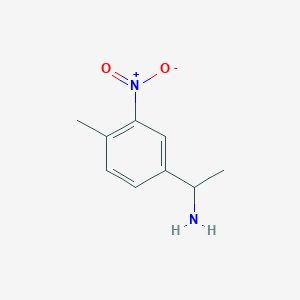
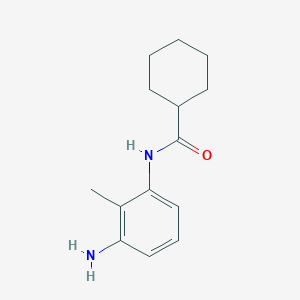

![N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168232.png)




